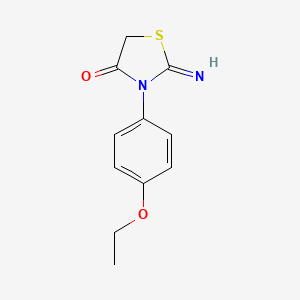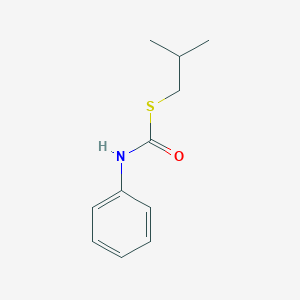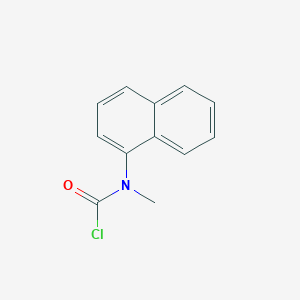
4-Thiazolidinone, 3-(4-ethoxyphenyl)-2-imino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 3-(4-ethoxyphenyl)-2-imino- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . The presence of the thiazolidinone ring in the structure contributes to its pharmacological potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-(4-ethoxyphenyl)-2-imino- typically involves the cyclocondensation reaction of an aromatic amine, an aldehyde, and mercaptoacetic acid. One common method includes the reaction of 4-ethoxyaniline with an appropriate aldehyde and mercaptoacetic acid under reflux conditions . The reaction is usually carried out in the presence of a catalyst such as piperidine or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 4-Thiazolidinone, 3-(4-ethoxyphenyl)-2-imino- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolidinone, 3-(4-ethoxyphenyl)-2-imino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 3-(4-ethoxyphenyl)-2-imino- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial strains.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 3-(4-ethoxyphenyl)-2-imino- involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its potent antibacterial activity.
5-Methyl-4-thiazolidinone: Exhibits antitubercular activity.
Uniqueness
4-Thiazolidinone, 3-(4-ethoxyphenyl)-2-imino- stands out due to its unique combination of an ethoxyphenyl group and an imino group, which enhances its biological activity and specificity .
Propiedades
Número CAS |
52854-35-0 |
|---|---|
Fórmula molecular |
C11H12N2O2S |
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
3-(4-ethoxyphenyl)-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)13-10(14)7-16-11(13)12/h3-6,12H,2,7H2,1H3 |
Clave InChI |
DQRUKNGNVWDJNW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)CSC2=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)

![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)

![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
methanone](/img/structure/B14630805.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)



![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)


